molecular formula C13H8BrN3OS B13023062 N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide

Cat. No.: B13023062
M. Wt: 334.19 g/mol
InChI Key: SJHOATIIBZOERW-UHFFFAOYSA-N
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Description

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[4,5-b]pyridine core substituted with a bromine atom at the 5-position. Its molecular formula is C₁₃H₈BrN₃OS, with a molecular weight of 330.19 g/mol. Thiazolo-pyridine derivatives are widely studied for their pharmacological properties, including kinase inhibition, antiparasitic activity, and anticancer effects . The bromine substituent enhances lipophilicity and may improve target binding via halogen interactions in enzyme active sites.

Properties

Molecular Formula

C13H8BrN3OS

Molecular Weight

334.19 g/mol

IUPAC Name

N-(5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide

InChI

InChI=1S/C13H8BrN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

SJHOATIIBZOERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with various molecular targets. It has been reported to act as a histamine H3 receptor antagonist, which suggests its potential use in treating conditions related to histamine regulation . The compound’s structure allows it to interact with a wide range of receptor targets, enhancing its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Heterocyclic Core Modifications
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Biological Activity Source
This compound Thiazolo[4,5-b]pyridine 5-Bromo 330.19 Potential kinase/antiparasitic
4-Chloro-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide Oxazolo[4,5-b]pyridine 4-Chloro, benzamide 409.85 Screening compound (undisclosed)
N-(2-Methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl)-3-nitrobenzamide Oxazolo[4,5-b]pyridine 3-Nitro, 2-methyl 404.37 Undisclosed (catalogued inhibitor)
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide Thiazolo[4,5-b]pyridine None 271.30 Base structure for derivatives

Key Observations :

  • Thiazolo vs.
  • Bromine Substitution: The 5-bromo group in the target compound increases molecular weight and lipophilicity (clogP ~2.8 estimated) compared to non-brominated analogs like N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide (clogP ~1.9), which may improve membrane permeability .
Pharmacophore and QSAR Insights
  • QSAR Models: Genetic algorithm-multilinear regression (GA-MLR) models for pyridyl benzamides highlight the importance of topological polar surface area (TPSA), logP, and halogen presence in human African trypanosomiasis (HAT) activity .
  • Pharmacophore Features : Consensus models from identify hydrogen-bond acceptors (benzamide carbonyl) and aromatic/hydrophobic regions (thiazolo-pyridine) as critical for activity. The bromine may occupy a hydrophobic subpocket, enhancing affinity.

Analysis :

  • The thiazolo-pyridine scaffold in the target compound shares structural motifs with 15-LOX inhibitors (e.g., thiadiazol-2-yl benzamides in ), but its bromine substitution may confer distinct selectivity.
  • Compared to KFase inhibitors (), the target compound’s larger halogen and heterocycle could reduce binding entropy penalties, improving affinity.

Biological Activity

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8BrN3OS
  • Molecular Weight : 334.19 g/mol
  • CAS Number : 588730-01-2

The compound features a thiazolo[4,5-b]pyridine moiety, which is known for its diverse pharmacological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

This compound primarily targets the Phosphoinositide 3-Kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can lead to:

  • Decreased Cell Proliferation : By inhibiting PI3K activity, the compound can reduce the proliferation of cancer cells, particularly those with overactive PI3K signaling.
  • Induction of Apoptosis : The disruption of signaling pathways can trigger programmed cell death in malignant cells.

Antitumor Activity

Research has highlighted the antitumor potential of this compound through various in vitro studies. It has shown significant inhibitory effects on several cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)2.12 ± 0.21High antitumor activity
HCC8275.13 ± 0.97Moderate activity
NCI-H3580.85 ± 0.05High activity

These findings suggest that the compound may be effective against lung cancer cells and warrants further investigation for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In studies involving Gram-positive and Gram-negative bacteria, it exhibited notable activity:

Pathogen Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition

Such properties indicate its potential use as an antimicrobial agent in clinical settings.

Case Studies

  • Inhibition of PI3K in Cancer Models :
    • In a study focused on JAK2 mutations in myeloproliferative neoplasms, related compounds were shown to inhibit PI3K signaling effectively, leading to reduced tumor growth in murine models . While this study did not focus solely on this compound, it highlights the relevance of targeting PI3K in cancer therapy.
  • Structure-Activity Relationship (SAR) :
    • A SAR study demonstrated that modifications to the thiazolo[4,5-b]pyridine scaffold significantly influenced the compound's potency against PI3K . This emphasizes the need for further optimization to enhance efficacy and selectivity.

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